2-[(E)-2-(2-nitrophenyl)vinyl]quinoline
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Overview
Description
2-[(E)-2-(2-Nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C17H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a nitrophenyl group attached to a vinyl group, which is further connected to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline typically involves the reaction of 2-nitrobenzaldehyde with quinoline under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond (vinyl group). Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Amino derivatives: from reduction reactions.
Quinoline derivatives: with various functional groups from oxidation and substitution reactions.
Scientific Research Applications
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-[(E)-2-(3-Nitrophenyl)vinyl]quinoline
- 2-[(E)-2-(4-Nitrophenyl)vinyl]quinoline
- Quinoline derivatives with various substituents
Comparison: 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUYTZJYLCAFX-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204203 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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